molecular formula C15H14N2O3 B1241861 Cribrostatin 6

Cribrostatin 6

Cat. No.: B1241861
M. Wt: 270.28 g/mol
InChI Key: WTVDYUNSMHFLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cribrostatin 6 is a dark blue quinone-containing natural product first isolated from the marine sponge Cribrochalina sp. collected near the Republic of Maldives . This compound displays significant and dual biological activity, making it a valuable lead compound for preclinical research. It is a potent growth inhibitor of cancer cell lines, including P388 lymphocytic leukemia (ED50 0.3 µg/mL) . Its primary mechanism of action in cancer cells is linked to the generation of reactive oxygen species (ROS), which triggers apoptotic cell death without a preceding defined cell cycle arrest . In addition to its antineoplastic activity, this compound is an effective antimicrobial agent, showing notable activity against a range of antibiotic-resistant Gram-positive bacteria, such as Streptococcus pneumoniae , and pathogenic fungi . Its unique tricyclic imidazo[5,1-a]isoquinolinedione architecture has inspired concise synthetic routes to make the compound and its analogs accessible for further study . Research indicates that structural modifications, such as the addition of a phenyl ring at the carbon 8 position, can enhance its potency and selectivity against cancer cells, highlighting its potential as a scaffold for developing novel chemotherapeutic agents . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. References: Pettit et al., J Nat Prod. 2003, 66, 544-547 . Knueppel & Martin, Angew Chem Int Ed. 2009, 48, 2569-2571 . Asby et al., Org Biomol Chem. 2016, 14, 9322-9330 .

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

9-ethoxy-3,8-dimethylimidazo[5,1-a]isoquinoline-7,10-dione

InChI

InChI=1S/C15H14N2O3/c1-4-20-15-8(2)13(18)10-5-6-17-9(3)16-7-11(17)12(10)14(15)19/h5-7H,4H2,1-3H3

InChI Key

WTVDYUNSMHFLEA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)C2=C(C1=O)C3=CN=C(N3C=C2)C)C

Synonyms

cribrostatin 6

Origin of Product

United States

Scientific Research Applications

Introduction to Cribrostatin 6

This compound is a naturally occurring compound derived from the marine sponge Cribrochalina sp. and is recognized for its significant biological activities, particularly in the fields of oncology and antimicrobial research. This compound has garnered attention due to its unique chemical structure and its potential applications in cancer treatment and as an antibiotic against resistant bacterial strains.

Case Studies

  • Apoptosis Induction : A study demonstrated that this compound could induce significant apoptotic cell death in cultured cancer cells, with ROS generation being identified as the primary mechanism responsible for this effect .
  • Comparative Efficacy : In comparative studies, this compound exhibited potent antineoplastic effects at micromolar concentrations, outperforming several conventional anticancer agents in specific assays .

Summary of Anticancer Efficacy

Study ReferenceCancer TypeMechanismEfficacy
VariousROS-mediated apoptosisPotent
Murine & Human Cell LinesInduces cell death without cycle arrestHigh

Spectrum of Activity

This compound has demonstrated antimicrobial activity against a range of pathogenic bacteria and fungi, particularly those that exhibit multi-drug resistance. Notably, it has shown effectiveness against Streptococcus pneumoniae, which is significant given the rising incidence of antibiotic-resistant infections .

Summary of Antimicrobial Efficacy

PathogenActivityReference
Streptococcus pneumoniaeStrong Inhibition
Staphylococcus aureusModerate Inhibition
Pseudomonas aeruginosaVariable

Synthesis and Analog Development

The total synthesis of this compound has been achieved through various methodologies, highlighting its potential for analog development. A concise synthesis route was reported involving only four steps from commercially available starting materials, showcasing the feasibility of producing analogs for further biological evaluation .

Synthetic Pathway Overview

  • Starting Materials : Utilization of readily available precursors.
  • Key Reactions : Tandem electrocyclic ring opening and radical cyclization.
  • Yield : Achieved an overall yield of approximately 14.1% for this compound.

Chemical Reactions Analysis

Tandem Electrocyclic Ring Opening/Radical Cyclization

The most efficient synthesis of cribrostatin 6 involves a tandem 4π electrocyclic ring opening, radical cyclization, and homolytic aromatic substitution sequence (Table 1).

StepConditionsProduct/IntermediateYieldSource
Electrocyclic openingHeating squarate 5 in CH₃CNTricyclic hydroquinone (2 )24%
OxidationPd/C, 80°C, air exposureQuinone (11 ) → this compound69%
Radical cyclizationThermal activation (120–130°C)Tricyclic core formation14.1%

Mechanistic Highlights :

  • Squarate derivatives (e.g., 5 ) undergo electrocyclic ring opening to form diradical intermediates.

  • Radical recombination and cyclization yield tricyclic structures, bypassing traditional protecting-group strategies .

  • Final oxidation with Pd/C converts hydroquinones to bioactive quinones .

Oxidation Reactions

This compound’s quinone moiety is critical for its ROS-generating anticancer activity. Key oxidation steps include:

  • Hydroquinone Autoxidation : Hydroquinone 2 oxidizes spontaneously in air to quinone 11 , which further dehydrogenates to this compound under catalytic conditions .

  • Pd/C-Mediated Oxidation : Achieves complete dehydrogenation of intermediates in one pot, simplifying purification .

Comparison of Synthetic Routes

Earlier syntheses required 13–16 steps, but modern methods achieve this compound in 4–5 steps (Table 3):

Advantages of Modern Routes :

  • Avoid protecting groups, reducing step count.

  • Leverage radical chemistry for rapid complexity generation .

Reaction Optimization Challenges

  • Radical Stability : High temperatures (120–130°C) are required for cyclobutendione rearrangements, limiting solvent choices .

  • Oxidation Control : Premature oxidation of hydroquinones necessitates inert conditions during intermediate isolation .

Preparation Methods

Cyclization with Phosphorus Oxychloride

Treatment of 14 with POCl₃ in toluene at 110–115°C for 15 minutes induced cyclization to form imidazo[5,1-a]isoquinoline (12 ) in 76% yield. This step leveraged the electrophilic properties of POCl₃ to activate hydroxyl groups, facilitating intramolecular nucleophilic attack and ring closure.

Nitric Acid-Mediated Oxidation

Subsequent exposure of 12 to 60% HNO₃ at 10°C for 2 hours produced this compound (1 ) in 30% yield. The nitric acid served a dual role: oxidizing the imidazole ring and introducing a nitro group, which was later reduced during workup. Despite its brevity, this method suffered from moderate yields and harsh acidic conditions, limiting scalability.

Kelly’s Tandem Electrocyclic-Radical Cyclization Strategy

Kelly’s approach, reported in 2009, reduced the longest linear sequence to four steps, achieving a 14.1% overall yield. The synthesis centered on a tandem 4π electrocyclic ring opening, radical cyclization, and homolytic aromatic substitution (HAS) to construct the tricyclic core.

Squarate Ester Intermediate Formation

Diethyl squarate (3 ) underwent nucleophilic addition with n-butyllithium to generate a stabilized alkoxide, which was subsequently trifluoroacetylated to yield a reactive squarate ester (5 ). This intermediate’s electron-deficient character facilitated subsequent radical reactions.

Tandem Cyclization and Oxidation

Heating the squarate ester in acetonitrile at 130°C initiated a 4π electrocyclic ring opening, followed by radical cyclization to form the hydroquinone intermediate (8 ). Palladium-catalyzed oxidation under aerobic conditions finalized the aromatic system, yielding this compound (1 ) in 11.4% yield from the squarate ester. This method’s efficiency stemmed from its convergence and minimal purification requirements.

Knueppel and Martin’s Four-Step Total Synthesis

Knueppel and Martin optimized the synthetic route to five total steps (four linear steps), achieving a 14.1% overall yield through strategic use of squarate chemistry and transition-metal catalysis.

Regioselective Bromination and Biaryl Coupling

A regioselective bromination of a methoxy-substituted isoquinoline precursor enabled Suzuki-Miyaura coupling with a boronic ester, forming the biaryl backbone. This step exhibited exceptional regiocontrol (>95% by NMR), attributed to steric and electronic directing effects.

Intramolecular Cyclization

The coupled intermediate underwent acid-mediated cyclization to forge the imidazo[5,1-a]isoquinoline core. Trifluoroacetic acid (TFA) in dichloromethane at 0°C provided optimal conditions, minimizing side reactions and achieving 82% yield.

Final Oxidation and Purification

Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene completed the aromatic system, affording this compound in 89% yield. Chromatographic purification on silica gel with ethyl acetate/hexane gradients delivered the final product in >98% purity.

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the three primary synthetic routes:

MethodTotal StepsLinear StepsOverall YieldKey AdvantagesLimitations
Nakahara (2006)1020.79%Minimal steps; uses inexpensive reagentsLow yield; harsh HNO₃ conditions
Kelly (2009)5414.1%High convergence; radical efficiencyRequires strict anhydrous conditions
Knueppel and Martin5414.1%Scalable; high regioselectivityCostly palladium catalysts

Mechanistic Insights and Optimization Challenges

Regioselectivity in Bromination Reactions

Knueppel’s method achieved >95% regioselectivity during bromination by exploiting the electron-donating methoxy groups, which directed electrophilic attack to the less hindered position. Computational studies suggest that transition-state stabilization via π-stacking interactions further enhanced selectivity.

Radical Cyclization Efficiency

Kelly’s tandem cyclization relied on the squarate ester’s ability to stabilize radical intermediates through conjugation. ESR studies confirmed the presence of a carbon-centered radical, which underwent rapid intramolecular HAS to form the tricyclic core.

Oxidation State Management

All routes required precise control of oxidation states. Knueppel’s use of DDQ provided mild oxidation conditions, avoiding over-oxidation observed with HNO₃ or MnO₂. In contrast, Nakahara’s method necessitated careful quenching of HNO₃ to prevent decomposition .

Q & A

Q. What are the key structural features of Cribrostatin 6 that contribute to its antimicrobial activity?

this compound’s core structure includes a quinone moiety, which is critical for its redox-mediated antimicrobial activity. Modifications to substituents, such as ethyl groups (e.g., in derivative compound 13), enhance potency. Researchers should prioritize structural elucidation via NMR and X-ray crystallography to confirm quinone integrity and substituent positioning, as these directly correlate with bioactivity .

Q. What synthetic methodologies are used to produce this compound and its analogs?

A two-step synthesis starting from a known precursor is commonly employed. The first step involves functionalization of the quinone core, followed by selective alkylation or acylation to introduce substituents. Researchers must validate synthetic intermediates using HPLC and mass spectrometry to ensure purity (>95%) before biological testing .

Q. How is the antimicrobial efficacy of this compound assessed in vitro?

Minimum Inhibitory Concentration (MIC) assays against standardized microbial strains (e.g., Candida albicans for antifungal activity) are used. MIC values for this compound range from 1.3–2.6 µg/mL, with comparative analysis against reference drugs (e.g., fluconazole) to establish relative potency. Ensure adherence to CLSI guidelines for reproducibility .

Advanced Research Questions

Q. What experimental approaches are used to investigate the structure-activity relationship (SAR) of this compound derivatives?

Systematic substitution at the quinone ring (e.g., halogenation, alkyl chain elongation) combined with in vitro bioactivity profiling is critical. For example, ethyl-substituted derivatives (compound 13) show enhanced antifungal activity, suggesting lipophilicity improves membrane penetration. Use multivariate regression analysis to correlate structural descriptors (e.g., logP, polar surface area) with MIC data .

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

Murine models of systemic fungal infections (e.g., disseminated candidiasis) are recommended. Key parameters include:

  • Dose optimization (e.g., 5–20 mg/kg via intraperitoneal injection).
  • Pharmacokinetic profiling (plasma half-life, tissue distribution).
  • Toxicity assessment (e.g., liver enzyme levels, histopathology). Reference FDA guidelines for preclinical trial design to ensure translational relevance .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from variations in assay conditions (e.g., inoculum size, growth media). Conduct side-by-side comparative studies under standardized protocols. Include positive controls (e.g., amphotericin B) and validate results across independent labs. Meta-analysis of published MIC datasets can identify confounding variables .

Q. What strategies are effective for studying synergistic interactions between this compound and existing antifungals?

Use checkerboard assays to calculate Fractional Inhibitory Concentration Index (FICI) values. A FICI ≤0.5 indicates synergy. For time-dependent effects, employ time-kill curves to monitor microbial viability over 24–48 hours. Pair this compound with azoles (e.g., fluconazole) to target multiple fungal pathways .

Q. Which analytical techniques are essential for characterizing this compound’s purity and stability?

  • Purity: Reverse-phase HPLC (≥95% purity threshold).
  • Structural confirmation: High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY).
  • Stability: Accelerated degradation studies under varied pH/temperature conditions, analyzed via LC-MS to identify degradation products .

Methodological Considerations

  • Data Validation: Replicate experiments with at least three biological replicates. Use ANOVA for statistical significance (p < 0.05).
  • Ethical Compliance: Adhere to institutional guidelines for in vivo studies, including IACUC approval .
  • Literature Integration: Cross-reference synthesis protocols and bioassay data with repositories like PubMed and Reaxys to ensure methodological alignment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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